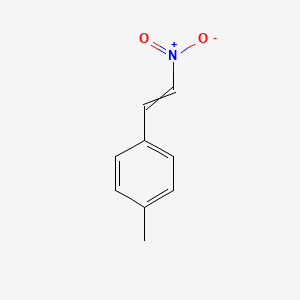
1-Methyl-4-(2-nitro-vinyl)-benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-4-(2-nitro-vinyl)-benzene is a useful research compound. Its molecular formula is C9H9NO2 and its molecular weight is 163.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Chemical Properties and Structure
1-Methyl-4-(2-nitro-vinyl)-benzene is characterized by a benzene ring substituted with a methyl group and a nitrovinyl group. Its molecular formula is C9H9NO2 and it has a CAS number of 7559-36-6. The nitrovinyl group imparts unique electrophilic characteristics to the compound, making it suitable for various reactions, particularly electrophilic aromatic substitution.
Organic Synthesis
This compound serves as an important intermediate in the synthesis of various organic compounds. Its reactivity allows it to participate in several chemical transformations:
- Synthesis of Pharmaceuticals : It is used in the development of drug compounds due to its ability to form complex structures through electrophilic reactions.
- Agrochemicals : The compound is involved in creating herbicides and pesticides that leverage its reactive properties for effective agricultural applications.
Material Science
In material science, this compound is utilized for developing new materials with specific properties:
- Polymers and Resins : The compound can be polymerized to create materials with enhanced thermal and mechanical properties.
- Coatings : It is also explored for use in coatings that require specific chemical resistance or durability.
Biological Studies
Recent studies have investigated the potential biological activities of this compound:
- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity, making it a candidate for developing new antibacterial agents.
- Anticancer Activity : Preliminary studies suggest that it may affect cell signaling pathways involved in cancer progression, providing insights into its potential as an anticancer agent.
Chemical Research
The compound is valuable in fundamental chemical research:
- Reaction Mechanisms : It serves as a model compound for studying electrophilic aromatic substitution mechanisms, contributing to the understanding of reaction dynamics in organic chemistry.
- Synthetic Methodologies : Researchers utilize it to develop new synthetic methodologies that improve efficiency or selectivity in chemical reactions.
Case Studies and Research Findings
Several case studies have highlighted the applications of this compound:
- Pharmaceutical Development : A study demonstrated its effectiveness as an intermediate for synthesizing novel anti-inflammatory drugs, showcasing its potential in medicinal chemistry.
- Material Innovations : Research into polymerization processes involving this compound has led to the development of high-performance coatings that are resistant to environmental degradation.
- Biological Activity Assessment : Investigations into its antimicrobial properties revealed significant efficacy against various bacterial strains, suggesting potential applications in healthcare products.
属性
分子式 |
C9H9NO2 |
|---|---|
分子量 |
163.17 g/mol |
IUPAC 名称 |
1-methyl-4-(2-nitroethenyl)benzene |
InChI |
InChI=1S/C9H9NO2/c1-8-2-4-9(5-3-8)6-7-10(11)12/h2-7H,1H3 |
InChI 键 |
JSPNBERPFLONRX-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C=C[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















